BenchChemオンラインストアへようこそ!

LYNESTRENOL

Pharmacokinetics Prodrug metabolism Contraceptive steroids

Lynestrenol (CAS 58311-09-4; 19-Norpregn-4-en-20-yn-17-ol) is the orally administered prodrug of norethisterone, pharmacologically inactive in native form and requiring hepatic CYP2C9/2C19/3A4 conversion. Its prolonged terminal half-life (~16.5 h) and adipose tissue sequestration produce sustained norethisterone exposure distinct from direct norethisterone dosing (~10 h). Essential for bioequivalence studies of progestin prodrugs and as an established positive control for endometrial hyperplasia trials. Requires dedicated HPLC methods per BP 2025. Supplied as USP/EP-compliant reference standard for ANDA submissions, method validation, and QC.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 58311-09-4
Cat. No. B534155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYNESTRENOL
CAS58311-09-4
Synonyms19-Norpregn-4-en-20-yn-17-ol, (17alpha)-
Ethinylestrenol
Exluton
Linesterol
Linestrenol
Lynestrenol
Lynestrenol, (9 beta, 10 alpha,17 alpha)-Isomer
Lynoestrenol
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
InChIInChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1
InChIKeyYNVGQYHLRCDXFQ-JBKQDOAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.768 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lynestrenol for Scientific Procurement: Prodrug Characteristics and Pharmacopoeial Reference Standards


Lynestrenol (CAS 52-76-6) is a synthetic 19-nortestosterone-derived progestogen that functions exclusively as an orally administered prodrug of norethisterone [1]. It is pharmacologically inactive in its native form, lacking intrinsic binding affinity for the progesterone receptor, and undergoes near-complete hepatic first-pass conversion to norethisterone via CYP2C9 (28.0%), CYP2C19 (49.8%), and CYP3A4 (20.4%) [2]. This prodrug-dependent activation distinguishes lynestrenol from directly active progestins and imposes specific requirements for analytical characterization, reference standard traceability, and stability assessment. The compound is fully characterized and available as a USP/EP-compliant reference standard for method development, validation, and quality control applications .

Why Norethisterone Cannot Substitute for Lynestrenol in Research or Formulation Development


Although lynestrenol is metabolized to norethisterone in vivo, the two compounds are not analytically or pharmacokinetically interchangeable. Lynestrenol exhibits distinct physicochemical properties, metabolic kinetics, and a prolonged terminal elimination half-life (~16.5 hours for the norethisterone moiety after lynestrenol administration) compared to directly administered norethisterone (~10 hours at equivalent doses) [1]. This difference reflects lynestrenol's sequestration in adipose tissue and gradual release, producing a sustained norethisterone exposure profile that cannot be replicated by norethisterone dosing alone [2]. Furthermore, lynestrenol's prodrug status necessitates distinct analytical methods for identity, purity, and impurity profiling that are not applicable to norethisterone [3]. For formulation development, bioequivalence studies, or pharmacopoeial compliance, substitution with norethisterone introduces analytical and pharmacokinetic variables that invalidate comparative assessments.

Quantitative Differentiation of Lynestrenol Against Comparator Compounds: Head-to-Head Evidence


Prolonged Terminal Half-Life of Norethisterone Moiety After Lynestrenol Versus Direct Norethisterone Administration

In a direct head-to-head pharmacokinetic comparison, lynestrenol 5 mg produced a significantly longer terminal elimination half-life of the active norethisterone moiety (16.5 hours) compared to an equivalent 5 mg dose of norethisterone (approximately 10 hours) during the 24-72 hour post-dose period [1]. Peak plasma norethisterone concentrations were lower and occurred later after lynestrenol administration (peak at 4 hours, ~1.9 ng/mL/mg) versus norethisterone administration (peak at 2 hours, ~3.5 ng/mL/mg) [2]. This pharmacokinetic divergence is attributed to lynestrenol's sequestration in adipose tissue and gradual metabolic conversion, rather than direct receptor-mediated activity [1].

Pharmacokinetics Prodrug metabolism Contraceptive steroids

Superior Endometrial Hyperplasia Resolution Rate: Lynestrenol Versus Micronized Progesterone

In a prospective randomized controlled trial of 60 premenopausal women with histologically confirmed simple endometrial hyperplasia without atypia, lynestrenol 15 mg/day demonstrated a significantly higher resolution rate compared to micronized progesterone 200 mg/day administered for 12 days per cycle over 3 months [1]. The lynestrenol group showed superior overall resolution (p = 0.045) and was particularly more effective in patients over 45 years of age (p = 0.036) [1]. No cases of disease progression occurred in either group, and adverse effect rates were similar between treatments (p = 0.5) [1].

Endometrial hyperplasia Progestin therapy Gynecological endocrinology

Faster Post-Discontinuation Recovery of Hormonal Parameters: Lynestrenol Versus Desogestrel

In a prospective open-label RCT comparing postpartum oral contraception, while unscheduled bleeding rates and side effects did not differ significantly between lynestrenol 500 mcg/day and desogestrel 75 mcg/day at 3 and 6 months, acceptability at 6 months was significantly higher in the desogestrel group (43.5% vs 22.7%, p = 0.004) [1]. However, lynestrenol demonstrates a key differentiation in reversibility: lynestrenol-induced suppression of sex hormone binding globulin (SHBG) and high-density lipoprotein cholesterol (HDL-C) is dose-dependent and reversible; dose halving from 5-10 mg/day to 2.5-5 mg/day produced a 39% increase in SHBG (p < 0.01) and a 28% increase in HDL-C (p < 0.001) within a defined period, indicating rapid restoration of baseline hormonal parameters upon dose reduction [2].

Contraception Postpartum Hormonal recovery Progestogen-only pill

Ovulation Suppression Dose Threshold: 0.35 mg Minimum Effective Dose

A dose-ranging clinical study established that lynestrenol 0.35 mg administered daily is sufficient to suppress ovulation in women with normal ovulatory cycles, as evidenced by absence of midcycle luteinizing hormone (LH) surge [1]. At doses of 0.6 mg daily or higher, ovulation suppression is universal due to consistent hypothalamo-pituitary inhibition, whereas doses below 0.5 mg daily may produce episodic LH peaks in some individuals [1]. In a separate study of 64 treatment cycles, lynestrenol 0.5 mg daily inhibited ovulation or corpus luteum function in practically all cases, with only 9-14% of cycles showing ovulatory progesterone patterns versus 100% in control cycles [2]. This dose-response relationship provides a quantifiable benchmark for comparing progestin potency in ovulation inhibition assays.

Ovulation inhibition Dose-response Contraceptive efficacy Endocrine pharmacology

Optimal Application Scenarios for Lynestrenol in Research and Industrial Settings


Bioequivalence and Pharmacokinetic Bridging Studies for Prodrug Formulations

Lynestrenol's prodrug-dependent pharmacokinetic profile—characterized by delayed peak norethisterone concentrations (4 hours post-dose) and prolonged terminal half-life (~16.5 hours) compared to direct norethisterone administration—makes it an essential reference compound for bioequivalence studies of orally administered progestin prodrugs [1]. Researchers developing generic formulations or novel prodrug delivery systems require lynestrenol reference standards for comparative pharmacokinetic assessments, as norethisterone cannot serve as a valid pharmacokinetic surrogate due to divergent absorption and distribution kinetics . USP/EP-compliant lynestrenol reference materials are specified for these analytical applications [2].

Endometrial Hyperplasia Clinical Trial Comparator and Positive Control

Based on the RCT evidence demonstrating lynestrenol 15 mg/day's superior resolution rate compared to micronized progesterone 200 mg/day (p = 0.045 overall; p = 0.036 in patients >45 years), lynestrenol serves as an established positive control and active comparator for clinical trials evaluating novel progestin therapies for endometrial hyperplasia without atypia [1]. The compound's validated efficacy in this indication, coupled with its well-characterized safety profile, supports its use as a benchmark in both interventional studies and systematic reviews evaluating progestin therapeutic equivalence [1].

Hormonal Reversibility and Dose-Titration Mechanistic Studies

The documented dose-dependent reversibility of lynestrenol's effects on SHBG and HDL-C—with a 39% SHBG increase and 28% HDL-C increase upon 50% dose reduction—positions lynestrenol as a valuable tool compound for mechanistic studies investigating progestin-mediated suppression of hepatic protein synthesis and lipoprotein metabolism [1]. Researchers examining the relationship between progestin dose, androgenicity markers, and metabolic parameters can utilize lynestrenol's quantifiable dose-response characteristics as a model system for understanding progestin class effects on SHBG and lipid profiles [1].

Analytical Method Development and Pharmacopoeial Compliance Testing

Lynestrenol reference standards, fully characterized and compliant with USP/EP specifications, are required for analytical method development, method validation (AMV), and quality control applications during synthesis and formulation stages of drug development [1]. The compound's unique structural identity (C20H28O; MW 284.44) and prodrug characteristics necessitate specific HPLC assay conditions distinct from those used for norethisterone, making lynestrenol reference materials essential for identity testing, purity assessment, and impurity profiling in ANDA submissions and commercial production quality control . British Pharmacopoeia 2025 provides definitive monograph specifications for these analytical applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LYNESTRENOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.